molecular formula C14H11ClN2O2 B14811249 N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-3-nitroaniline

N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-3-nitroaniline

Cat. No.: B14811249
M. Wt: 274.70 g/mol
InChI Key: UDCQIPBWNBQCNM-UHFFFAOYSA-N
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Description

2-(2-chlorobenzylideneamino)-6-nitrotoluene is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzylideneamino)-6-nitrotoluene typically involves the condensation reaction between 2-chlorobenzaldehyde and 6-nitrotoluene. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 2-(2-chlorobenzylideneamino)-6-nitrotoluene may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production methods often employ optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzylideneamino)-6-nitrotoluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chlorinated products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2-(2-chlorobenzylideneamino)-6-aminotoluene.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chloronitrobenzene derivatives, while reduction can produce chlorobenzylideneamino derivatives with different functional groups.

Scientific Research Applications

2-(2-chlorobenzylideneamino)-6-nitrotoluene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzylideneamino)-6-nitrotoluene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzylideneamino)phenol
  • 2-(2-chlorophenyl imino)methyl)phenol
  • 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide

Uniqueness

2-(2-chlorobenzylideneamino)-6-nitrotoluene is unique due to its specific structural features, such as the presence of both a nitro group and a chlorobenzylideneamino moiety. These functional groups contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(2-methyl-3-nitrophenyl)methanimine

InChI

InChI=1S/C14H11ClN2O2/c1-10-13(7-4-8-14(10)17(18)19)16-9-11-5-2-3-6-12(11)15/h2-9H,1H3

InChI Key

UDCQIPBWNBQCNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=CC=C2Cl

Origin of Product

United States

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